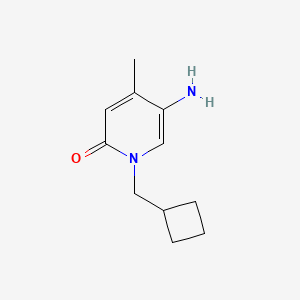
5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one: This compound is known for its role in metabolic health and muscle growth by influencing various cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one can be achieved through multiple pathways. One method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine, which yields the desired compound in high yields . Another approach uses halomethyl carbonyl compounds and 5-aminopyrazolo-pyridine derivatives under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in metabolic processes and enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(cyclobutylmethyl)-4-methyl-1,2-dihydropyridin-2-one involves the inhibition of specific enzymes, such as Nicotinamide N-Methyltransferase (NNMT). By inhibiting NNMT, this compound helps regulate metabolic processes and energy balance within cells . It also interacts with pathways involving NAD+ and SIRT1, which are crucial for cellular energy production and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-pyrazolo-pyridine derivatives: These compounds share a similar core structure and have been studied for their pharmacological properties.
5-Amino-1-nitriminotetrazole: Known for its high nitrogen content and energetic properties.
Uniqueness
Its ability to modulate enzyme activity and influence metabolic pathways sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
5-amino-1-(cyclobutylmethyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-8-5-11(14)13(7-10(8)12)6-9-3-2-4-9/h5,7,9H,2-4,6,12H2,1H3 |
Clave InChI |
ODQQLQPOIUIWMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C=C1N)CC2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15273473.png)
![2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B15273476.png)
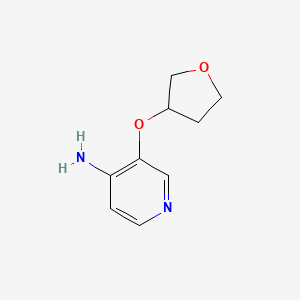
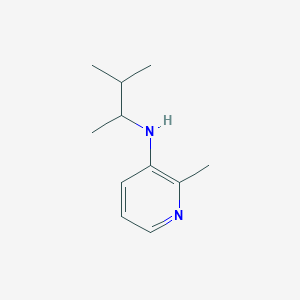

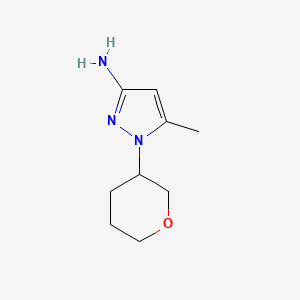

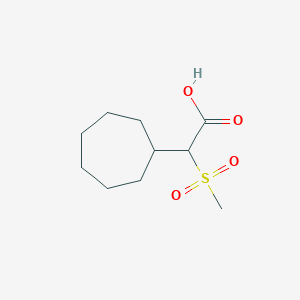
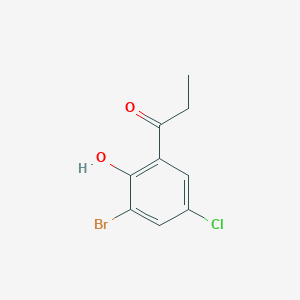
![2-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B15273522.png)
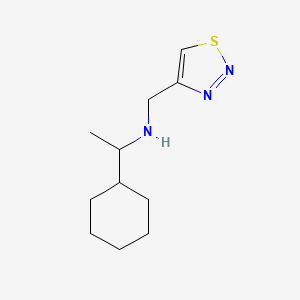

![2-[(6,8-Difluoroquinolin-4-yl)amino]ethan-1-ol](/img/structure/B15273559.png)
